Acide 2-chloro-4-fluoro-3-méthylbenzoïque

Vue d'ensemble

Description

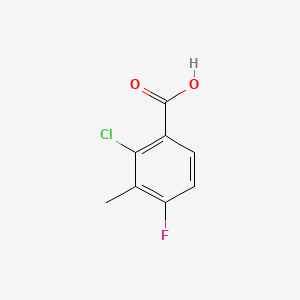

2-Chloro-4-fluoro-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6ClFO2. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on a benzoic acid core. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Applications De Recherche Scientifique

2-Chloro-4-fluoro-3-methylbenzoic acid is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the development of bioactive compounds and pharmaceuticals.

Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug synthesis.

Industry: It is employed in the production of agrochemicals and specialty materials.

Mécanisme D'action

Target of Action

2-Chloro-4-fluoro-3-methylbenzoic acid is primarily used in the synthesis and antibacterial evaluation of 6-Amino-8-methylquinolones

Mode of Action

Given its use in the synthesis of 6-amino-8-methylquinolones, it can be inferred that it may interact with its targets in a way that inhibits bacterial growth or survival .

Biochemical Pathways

It’s known that benzylic compounds can undergo various reactions, including free radical reactions and nucleophilic substitutions , which could potentially affect various biochemical pathways.

Result of Action

Given its use in the synthesis of antibacterial compounds , it can be inferred that the result of its action may include the inhibition of bacterial growth or survival.

Action Environment

It’s noted that the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition , suggesting that certain environmental conditions could potentially affect its stability and efficacy.

Analyse Biochimique

Biochemical Properties

2-Chloro-4-fluoro-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial agents such as 6-amino-8-methylquinolones . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The interactions between 2-Chloro-4-fluoro-3-methylbenzoic acid and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of 2-Chloro-4-fluoro-3-methylbenzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound disrupts normal metabolic processes by inhibiting key enzymes involved in cell wall synthesis and DNA replication . This leads to impaired cell function and ultimately cell death. Additionally, 2-Chloro-4-fluoro-3-methylbenzoic acid can affect eukaryotic cells by modulating signaling pathways that control cell growth and apoptosis.

Molecular Mechanism

At the molecular level, 2-Chloro-4-fluoro-3-methylbenzoic acid exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Furthermore, 2-Chloro-4-fluoro-3-methylbenzoic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-fluoro-3-methylbenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to 2-Chloro-4-fluoro-3-methylbenzoic acid can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and sustained changes in gene expression.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-fluoro-3-methylbenzoic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects such as liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant antibacterial activity without causing toxicity.

Metabolic Pathways

2-Chloro-4-fluoro-3-methylbenzoic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, 2-Chloro-4-fluoro-3-methylbenzoic acid can influence metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 2-Chloro-4-fluoro-3-methylbenzoic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2-Chloro-4-fluoro-3-methylbenzoic acid is critical for its activity. The compound is often found in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid typically involves the halogenation of 3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction where 3-methylbenzoic acid is treated with chlorine and fluorine sources under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4-fluoro-3-methylbenzoic acid can involve multi-step processes starting from readily available precursors. The process may include:

Nitration: of toluene to form nitrotoluene.

Reduction: of nitrotoluene to form toluidine.

Diazotization: of toluidine followed by Sandmeyer reaction to introduce the chlorine and fluorine substituents.

Oxidation: of the methyl group to form the carboxylic acid.

Types of Reactions:

Substitution Reactions: 2-Chloro-4-fluoro-3-methylbenzoic acid can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms.

Oxidation and Reduction: The compound can be oxidized to form various derivatives or reduced under specific conditions to modify the functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophiles: such as amines or alkoxides for substitution reactions.

Oxidizing agents: like potassium permanganate for oxidation reactions.

Palladium catalysts: for coupling reactions.

Major Products:

Substituted benzoic acids: from nucleophilic substitution.

Biaryl compounds: from coupling reactions.

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-fluorobenzoic acid

- 4-Fluoro-3-methylbenzoic acid

- 2-Chloro-3-methylbenzoic acid

Comparison: 2-Chloro-4-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound in synthetic chemistry.

This detailed overview provides a comprehensive understanding of 2-Chloro-4-fluoro-3-methylbenzoic acid, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-Chloro-4-fluoro-3-methylbenzoic acid is an aromatic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of halogen substituents (chlorine and fluorine) and a methyl group on the benzene ring influences its biological activity, making it a subject of interest in various fields, including pharmacology and toxicology.

Chemical Structure

The molecular formula of 2-Chloro-4-fluoro-3-methylbenzoic acid is , with a molecular weight of approximately 188.58 g/mol. The structural characteristics are as follows:

- Chlorine atom at position 2

- Fluorine atom at position 4

- Methyl group at position 3

Antimicrobial Properties

Research has indicated that 2-Chloro-4-fluoro-3-methylbenzoic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. Studies have shown that 2-Chloro-4-fluoro-3-methylbenzoic acid can inhibit the proliferation of cancer cells in culture. The compound appears to induce apoptosis (programmed cell death) in certain cancer cell lines, possibly through the activation of caspase pathways. This effect is attributed to its ability to interact with specific molecular targets within the cancer cells, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

-

Investigation of Anticancer Effects

- Objective : To determine the effect on human breast cancer cells (MCF-7).

- Method : Cell viability assays were conducted using MTT reduction.

- Results : Treatment with 2-Chloro-4-fluoro-3-methylbenzoic acid resulted in a dose-dependent decrease in cell viability, achieving over 70% inhibition at concentrations above 100 µM.

The biological activity of 2-Chloro-4-fluoro-3-methylbenzoic acid can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that control cell growth and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals insights into the influence of substituents on biological activity.

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Chloro-4-fluoro-3-methylbenzoic acid | Cl at C2, F at C4, CH₃ at C3 | High | Moderate |

| 5-Amino-2-chloro-4-fluorobenzoic acid | NH₂ at C5, Cl at C2, F at C4 | Moderate | High |

| 2-Fluoro-5-methylbenzoic acid | F at C2, CH₃ at C5 | Low | Low |

Propriétés

IUPAC Name |

2-chloro-4-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMUFFHLBXKTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282167 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173315-54-3 | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173315-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.